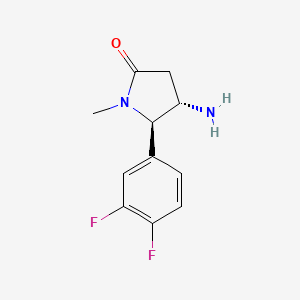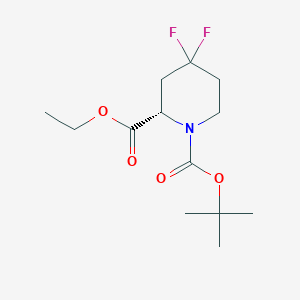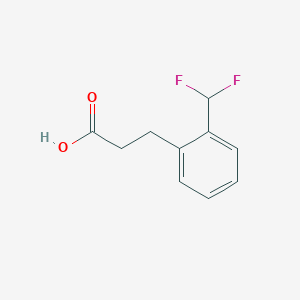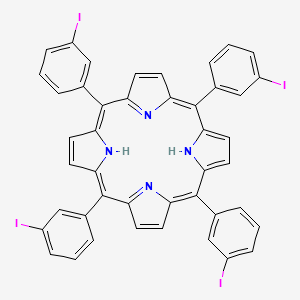
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is a porphyrin derivative, a class of compounds known for their extensive applications in various fields due to their unique chemical structure Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin typically involves the condensation of pyrrole with 3-iodobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, making the compound versatile for further modifications.
Oxidation and Reduction: The porphyrin core can undergo redox reactions, which are essential in its applications in catalysis and photodynamic therapy.
Metalation: The compound can form metal complexes by coordinating with metal ions, enhancing its properties for specific applications.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Metalation: Metal salts like zinc acetate or copper chloride.
Major Products
Substituted Porphyrins: Depending on the substituents introduced, various functionalized porphyrins can be obtained.
Metal Complexes: Coordination with metals results in metalloporphyrins, which have distinct properties and applications.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed in studies involving enzyme mimetics and as a probe for studying biological systems.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Applied in the development of sensors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin varies depending on its application:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that induce cell death in targeted cancer cells.
Catalysis: Acts as a catalyst by facilitating electron transfer processes in oxidation and reduction reactions.
Metal Complexes: The porphyrin core coordinates with metal ions, altering its electronic properties and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is unique due to the specific positioning of iodine atoms, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity.
Propiedades
Fórmula molecular |
C44H26I4N4 |
|---|---|
Peso molecular |
1118.3 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |
Clave InChI |
BIHWRSWVZVTYDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)I)C8=CC(=CC=C8)I)C=C4)C9=CC(=CC=C9)I)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


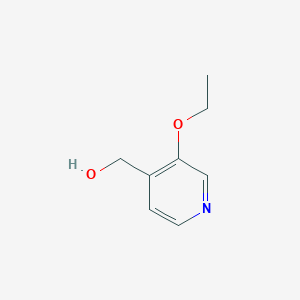
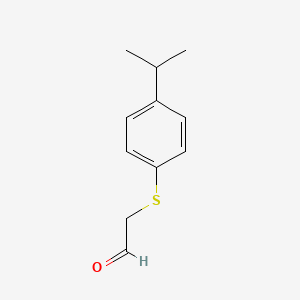
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
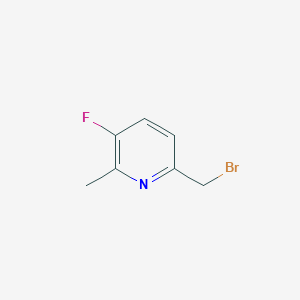
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
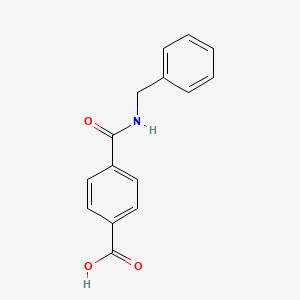
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
